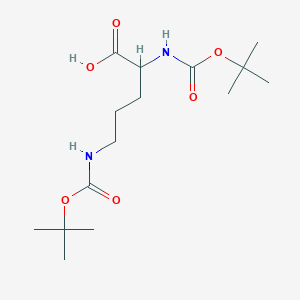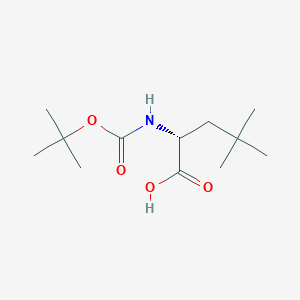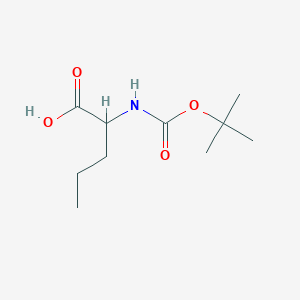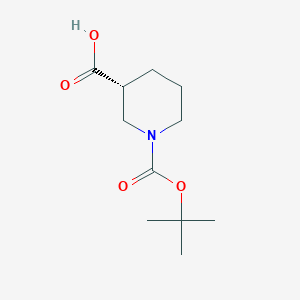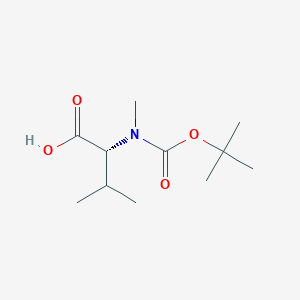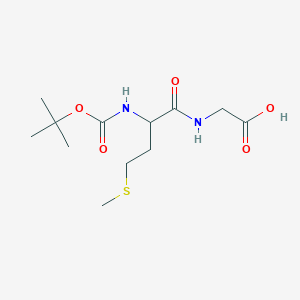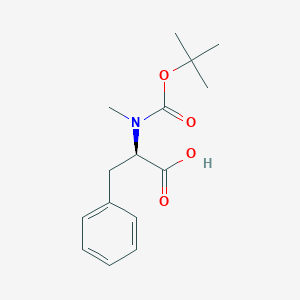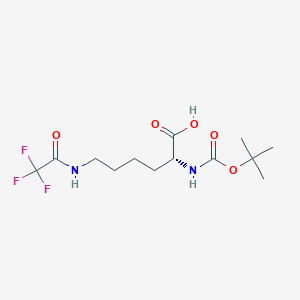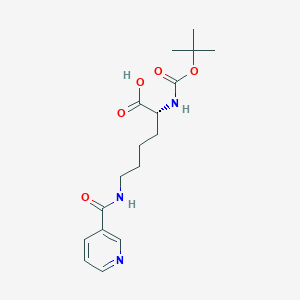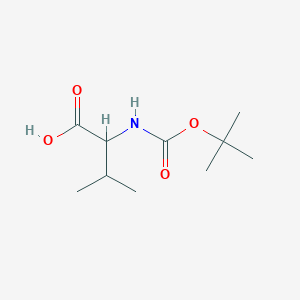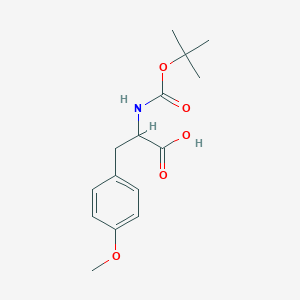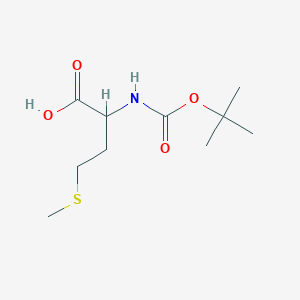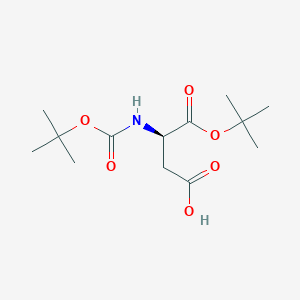
(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “®-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid” is an amino acid derivative. The “tert-butoxycarbonyl” (Boc) group is a common protecting group used in peptide synthesis . The Boc group is used to protect the amino group during peptide synthesis to prevent unwanted side reactions .
Chemical Reactions Analysis
In the context of peptide synthesis, the Boc group can be removed using strong acids, such as trifluoroacetic acid . This deprotection step allows the amino group to participate in peptide bond formation.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the carboxylic acid group could form hydrogen bonds, influencing the compound’s solubility and reactivity .Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
This compound has been used in the asymmetric synthesis of unsaturated β-amino acid derivatives. The process involves highly stereoselective conjugate additions and subsequent modifications to produce compounds with intact unsaturation, which are crucial for further chemical transformations and applications in the synthesis of biologically active molecules (Davies, Fenwick, & Ichihara, 1997).
Enzyme Inhibition Studies
Compounds derived from or related to "(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid" have been investigated for their potential as enzyme inhibitors. For example, certain derivatives have been shown to inhibit the enzyme renin, which is significant in the study of hypertension and cardiovascular diseases (Thaisrivongs et al., 1987).
Collagen Cross-Linking
An efficient synthesis route has been developed for a key intermediate used in the preparation of collagen cross-links, which are essential for studying the structure and function of collagen in biological systems (Adamczyk, Johnson, & Reddy, 1999).
Catalysis
The compound has been used in catalysis, demonstrating its utility in the N-tert-butoxycarbonylation of amines. This process is significant for the synthesis of N-Boc-protected amino acids, which are crucial in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).
Pharmaceutical Intermediates
The compound serves as an important chiral intermediate in the synthesis of pharmaceuticals, such as sitagliptin, a medication used in the treatment of diabetes (Zhang Xingxian, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(3R)-4-[(2-methylpropan-2-yl)oxy]-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO6/c1-12(2,3)19-10(17)8(7-9(15)16)14-11(18)20-13(4,5)6/h8H,7H2,1-6H3,(H,14,18)(H,15,16)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUQRYTYJIYLTF-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427147 |
Source


|
| Record name | Boc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-(tert-butoxy)-3-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid | |
CAS RN |
77004-75-2 |
Source


|
| Record name | Boc-d-asp-otbu | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

